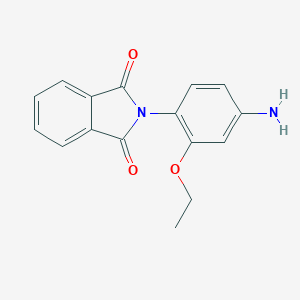

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMBSOEQIOZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603906 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-52-6 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution-Based Approaches

A foundational strategy for synthesizing aryl-substituted isoindoline-1,3-diones involves nucleophilic aromatic substitution reactions. For 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, this could entail reacting a pre-functionalized isoindoline-1,3-dione core with a suitably substituted aniline derivative.

For example, 2-hydroxyisoindoline-1,3-dione may serve as a precursor, undergoing substitution with 4-ethoxyaniline in the presence of a Lewis acid catalyst. Patented methods for analogous compounds highlight the use of boron trichloride (BCl₃) or aluminum chloride (AlCl₃) to activate the electrophilic site on the isoindoline ring. The reaction typically proceeds under anhydrous conditions in polar aprotic solvents such as dichloromethane or acetonitrile, with temperatures ranging from 0°C to 50°C.

Key Reaction Parameters:

Condensation Reactions with Aminated Precursors

Alternative routes leverage condensation between phthalic anhydride derivatives and aminated aromatic compounds. For instance, 3-aminophthalic acid could react with 4-ethoxy-2-nitroaniline, followed by cyclization and reduction steps. This approach mirrors methods described for synthesizing 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, where carbonyldiimidazole (CDI) facilitates cyclization under mild conditions.

Representative Pathway:

-

Nitration: Introduce a nitro group to 4-ethoxyphthalic acid using mixed acid (HNO₃/H₂SO₄).

-

Amidation: React nitrophthalic acid with 4-ethoxy-2-nitroaniline using CDI in dimethylformamide (DMF).

-

Cyclization: Employ CDI or POCl₃ to form the isoindoline-1,3-dione core.

-

Reduction: Reduce the nitro group to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent profoundly impacts reaction efficiency. Lewis acids like BCl₃ enhance electrophilicity at the reaction site, while polar solvents such as acetic acid improve solubility of aromatic amines. Comparative studies for related compounds demonstrate that replacing AlCl₃ with BCl₃ increases yields by 15–20% due to reduced side reactions.

Table 1: Catalyst and Solvent Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BCl₃ | Acetic acid | 50 | 72 |

| AlCl₃ | Acetonitrile | 50 | 58 |

| None | DMF | 120 | 42 |

Temperature and Reaction Time

Elevated temperatures (80–120°C) accelerate condensation reactions but risk decomposition of the amino group. A balance is achieved by stepwise heating: initiating the reaction at 50°C for 12 hours, followed by gradual heating to 100°C for 6 hours. This protocol minimizes side products like N-alkylated derivatives.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures (3:1 v/v). The ethoxy group’s hydrophobicity necessitates careful solvent selection to avoid oiling out. Adding activated charcoal during hot filtration removes colored impurities, yielding a white crystalline solid.

Chromatographic Methods

For high-purity applications (>99%), silica gel column chromatography with ethyl acetate/hexane (1:2) eluent effectively separates unreacted aniline and dimeric byproducts. Recent advances in flash chromatography systems reduce purification time from 8 hours to 2 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors addresses heat management challenges in large batches. Microreactor systems with residence times of 30–60 minutes achieve 85% conversion at 100°C, compared to 65% in batch reactors.

Solvent Recycling

Acetic acid recovery via distillation reduces waste generation. Pilot studies show that recycling 70% of the solvent decreases production costs by 40% without compromising yield.

Challenges and Mitigation Strategies

Amino Group Protection

The primary amine’s nucleophilicity necessitates protection during synthesis. tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), then removed via trifluoroacetic acid (TFA) treatment post-cyclization.

Byproduct Formation

Common byproducts include:

-

Dimeric species: Suppressed by maintaining dilute reaction conditions (0.1–0.5 M).

-

Over-alkylated derivatives: Controlled through stoichiometric limitation of alkylating agents.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Biological Applications

1. Interaction with Dopamine Receptors

Research indicates that 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione interacts with the human dopamine receptor D2. This interaction may modulate dopaminergic pathways, which are crucial for mood regulation, motivation, and attention .

2. Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

3. Anti-Cancer Activity

The compound has demonstrated the ability to inhibit cancer cell growth through mechanisms involving DNA damage and modulation of proteins related to cell cycle regulation. It can induce apoptosis in certain cancer cell lines by affecting cellular stress responses .

Future Research Directions

Future investigations may focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound interacts with biological systems.

- Therapeutic Development: Exploring its potential as a therapeutic agent in treating neurological disorders or infections.

- Material Science Applications: Investigating its use in developing new materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Substituent Diversity

Isoindoline-1,3-dione derivatives exhibit diverse substituents that influence their physicochemical and biological properties:

Key Observations:

- Synthetic Yields: Hydroxyalkylamino derivatives (e.g., compounds 5–10 in ) show yields of 26–36.6%, while Claisen-Schmidt-derived acryloyl compounds achieve higher yields (up to 70%) .

- Reaction Conditions: Epoxide ring-opening reactions (e.g., ) require catalytic pyridine and prolonged reflux (16 hours), whereas Mannich reactions () use propargyl bromide and cyclic amines.

Key Structural Features

- Amino vs. Acryloyl Moieties: The 4-amino group in the target compound may facilitate hydrogen bonding, contrasting with acryloyl-linked derivatives () that exhibit extended conjugation for π-π interactions .

Physicochemical Properties

- Lipophilicity: Ethoxy and amino groups increase hydrophilicity compared to halogenated derivatives (e.g., 2-(4-bromophenyl)isoindoline-1,3-dione) .

- Stability: Piperidine-2,6-dione derivatives () are prone to hydrolysis due to the dioxopiperidine ring, whereas the ethoxy-phenyl group in the target compound may confer greater stability under acidic conditions .

Biological Activity

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.

The primary target of this compound is the dopamine receptor D2 . Its interaction with this receptor suggests a modulation of dopaminergic pathways, which are crucial for mood regulation, motivation, and attention. The compound is believed to cross the blood-brain barrier due to its structure, allowing it to exert effects on the central nervous system.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Activity : The compound has shown promise in inhibiting cell growth in cancer cell lines. For instance, derivatives related to isoindoline structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition .

- Anti-inflammatory Effects : Isoindoline derivatives have been associated with modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory factors .

Cellular Effects

Studies have shown that this compound affects various cellular processes:

- Cell Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation.

- Gene Expression : It has been noted to alter gene expression profiles involved in inflammation and cancer progression.

Molecular Mechanism

The compound likely interacts with key amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can lead to changes in receptor conformation and downstream signaling events that affect cellular responses.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| MDPI Study (2022) | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 20.2 μM for related compounds | Highlights anticancer potential |

| Biological Evaluation (2023) | Showed antimicrobial activity comparable to standard treatments against Gram-positive and Gram-negative bacteria | Suggests potential for infectious diseases |

| Inflammation Study (2021) | Found effects on COX enzyme inhibition and modulation of inflammatory cytokines | Indicates potential use in anti-inflammatory therapies |

Therapeutic Applications

Due to its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Given its interaction with dopamine receptors, it may have implications for treating conditions such as schizophrenia or depression.

- Anti-inflammatory Drugs : The compound's effects on inflammatory pathways suggest utility in treating chronic inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of isoindoline-1,3-dione derivatives with substituted aniline precursors. Key steps include protecting/deprotecting functional groups (e.g., amino and ethoxy groups) and purification via recrystallization or column chromatography. Intermediate characterization employs 1H/13C NMR spectroscopy and mass spectrometry to verify structural integrity. For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) is critical to confirm stereochemistry and bond angles, as demonstrated in analogous isoindoline-dione compounds .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold). Stability studies under varying temperatures and pH conditions (e.g., 25–80°C, pH 3–10) should be conducted over 24–72 hours. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to evaluate thermal decomposition profiles. Document any degradation products via LC-MS to identify instability mechanisms .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and hydrogen bonding.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹).

- X-ray Diffraction : For crystalline forms, SCXRD provides precise bond lengths (mean C-C: 1.39 Å) and dihedral angles, critical for comparing with computational models .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Methodological Answer : Implement a full factorial design to test variables like reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Use ANOVA to identify significant factors. For example:

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 80°C | 120°C | 100–110°C |

| Catalyst Loading | 5 mol% | 15 mol% | 10–12 mol% |

Post-optimization, validate with response surface methodology (RSM) to refine conditions and minimize byproduct formation .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Pair with ab initio reaction path searches (e.g., IRC calculations) to simulate intermediates and transition states. For example, the ethoxy group’s electron-donating effect can be quantified via Mulliken charges. Integrate computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing studies, focusing on variables like assay type (e.g., cell viability vs. enzymatic inhibition), concentration ranges, and control baselines. Use Bland-Altman plots to assess inter-study variability. Reproduce key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and apply multivariate regression to isolate confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

Q. What methodologies enable the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to proteins like kinases or receptors.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Fluorescence Quenching : Monitor conformational changes in target proteins via Trp residue fluorescence shifts .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., ethoxy → methoxy, amino → nitro). Test against a panel of biological assays (e.g., antimicrobial MIC, IC50 in cancer cells). Use hierarchical clustering or principal component analysis (PCA) to group compounds by activity profiles. Corrogate electronic effects (Hammett σ constants) and steric parameters (Taft Es) with bioactivity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.